molecular formula C18H38NO+ B11586375 1-(13-Hydroxytridecyl)-1-methylpyrrolidinium

1-(13-Hydroxytridecyl)-1-methylpyrrolidinium

Cat. No.: B11586375
M. Wt: 284.5 g/mol
InChI Key: ZIMQSCPYBZPKEW-UHFFFAOYSA-N
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Description

1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM is a synthetic organic compound characterized by a pyrrolidinium core substituted with a 13-hydroxytridecyl chain and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM typically involves the alkylation of pyrrolidine with a 13-hydroxytridecyl halide under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Tosyl chloride (TsCl) in pyridine for the formation of tosylate, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed:

    Oxidation: Formation of 1-(13-oxotridecyl)-1-methylpyrrolidinium.

    Reduction: Regeneration of 1-(13-hydroxytridecyl)-1-methylpyrrolidinium.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of nuclear factor of activated T-cells (NF-AT), a transcription factor involved in the regulation of immune responses . This inhibition is achieved through the binding of the compound to the NF-AT complex, preventing its translocation to the nucleus and subsequent gene transcription.

Comparison with Similar Compounds

1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM can be compared to other pyrrolidinium compounds such as:

The uniqueness of 1-(13-HYDROXYTRIDECYL)-1-METHYLPYRROLIDIN-1-IUM lies in its specific substitution pattern and its ability to modulate immune responses through NF-AT inhibition.

Properties

Molecular Formula

C18H38NO+

Molecular Weight

284.5 g/mol

IUPAC Name

13-(1-methylpyrrolidin-1-ium-1-yl)tridecan-1-ol

InChI

InChI=1S/C18H38NO/c1-19(16-12-13-17-19)15-11-9-7-5-3-2-4-6-8-10-14-18-20/h20H,2-18H2,1H3/q+1

InChI Key

ZIMQSCPYBZPKEW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)CCCCCCCCCCCCCO

Origin of Product

United States

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